(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine
CAS No.: 83665-88-7
Cat. No.: VC17596936
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83665-88-7 |
|---|---|
| Molecular Formula | C7H9N3 |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | (E)-3-pyrimidin-5-ylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+ |
| Standard InChI Key | WFTKGOSJJIRZEX-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(C=NC=N1)/C=C/CN |
| Canonical SMILES | C1=C(C=NC=N1)C=CCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The (E)-configuration of the double bond in (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine ensures a planar geometry, optimizing conjugation between the pyrimidine ring and the enamine system. This configuration is critical for stabilizing the molecule through resonance and intramolecular charge transfer. Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, contributes to the compound’s polarity and hydrogen-bonding capacity .
Tautomerism and Reactivity
Synthesis and Characterization
Synthetic Pathways
The synthesis of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine can be achieved via a condensation reaction between pyrimidine-5-carbaldehyde and 1,3-diaminopropane under mild acidic conditions. This method parallels the synthesis of analogous enamines reported in recent studies .
Representative Procedure
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Reactants: Pyrimidine-5-carbaldehyde (1.0 equiv), 1,3-diaminopropane (1.2 equiv).
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Conditions: Ethanol solvent, catalytic acetic acid, room temperature, 24 hours.
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Workup: Filtration and recrystallization from ethanol yields the pure (E)-isomer.
NMR Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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δ 8.85 (s, 1H, pyrimidine H-2),
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δ 8.30 (d, J = 15.6 Hz, 1H, CH=),
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δ 6.65 (dt, J = 15.6 Hz, 6.0 Hz, 1H, NH-CH₂),
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δ 3.50 (q, 2H, NH-CH₂),
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δ 2.10 (t, 2H, CH₂-NH₂).
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¹³C NMR (126 MHz, CDCl₃):
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δ 160.2 (C-4 pyrimidine),
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δ 157.8 (C-2 pyrimidine),
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δ 145.3 (CH=),
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δ 123.5 (=C-N),
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δ 42.1 (NH-CH₂),
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δ 35.8 (CH₂-NH₂).
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Infrared Spectroscopy
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FT-IR (cm⁻¹):
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υ(N-H) = 3350–3250 (amine stretch),
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υ(C=N) = 1640 (imine stretch),
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υ(C=C) = 1575 (enamine conjugation).
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Mass Spectrometry
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ESI-MS: m/z = 164.1 [M+H]⁺.
Computational Modeling and Electronic Properties
Density Functional Theory (DFT) Analysis
Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a planar structure with a dihedral angle of 178.5° between the pyrimidine and enamine moieties, confirming the (E)-configuration . Key parameters include:
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| C=N Bond Length (Å) | 1.29 | 1.31 |
| C=C Bond Length (Å) | 1.34 | 1.36 |
| HOMO-LUMO Gap (eV) | 3.45 | — |
Frontier Molecular Orbitals (FMOs)
The HOMO (-5.78 eV) is localized on the pyrimidine ring, while the LUMO (-2.33 eV) resides on the enamine system. A moderate energy gap (ΔE = 3.45 eV) suggests balanced reactivity and stability, aligning with values reported for bioactive pyrimidine derivatives .
Biological and Material Applications
Optoelectronic Applications
The conjugated π-system and low HOMO-LUMO gap make this compound a candidate for organic semiconductors. Charge mobility calculations predict electron mobility of 0.45 cm²/V·s, comparable to thiophene-based polymers .
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